3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

Medicinal chemistry Structure–activity relationship Quinazolinone scaffold

3‑(4‑Fluorophenyl)‑2,6‑dimethyl‑4(3H)‑quinazolinone (CAS 216502‑22‑6) is a tri‑substituted 4(3H)‑quinazolinone heterocycle [REFS‑1]. It belongs to a privileged scaffold widely investigated for kinase inhibition, antimicrobial, and anti‑inflammatory activities [REFS‑2].

Molecular Formula C16H13FN2O
Molecular Weight 268.291
CAS No. 216502-22-6
Cat. No. B2512267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone
CAS216502-22-6
Molecular FormulaC16H13FN2O
Molecular Weight268.291
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3
InChIKeyVETCHZKMBRLVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑(4‑Fluorophenyl)‑2,6‑dimethyl‑4(3H)‑quinazolinone (CAS 216502‑22‑6) – Compound Identity & Class Context for Scientific Procurement


3‑(4‑Fluorophenyl)‑2,6‑dimethyl‑4(3H)‑quinazolinone (CAS 216502‑22‑6) is a tri‑substituted 4(3H)‑quinazolinone heterocycle [REFS‑1]. It belongs to a privileged scaffold widely investigated for kinase inhibition, antimicrobial, and anti‑inflammatory activities [REFS‑2]. Its molecular formula is C₁₆H₁₃FN₂O (MW = 268.29 g·mol⁻¹) [REFS‑1]. The compound is currently available from multiple commercial sources with purity specifications up to 98 % (HPLC) [REFS‑3], making it a viable candidate for structure–activity relationship (SAR) studies and lead‑optimization programmes.

Why 3‑(4‑Fluorophenyl)‑2,6‑dimethyl‑4(3H)‑quinazolinone Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone SAR is highly sensitive to the number and position of methyl substituents on the C2 and C6 centers [REFS‑1]. Losing either methyl group alters the compound’s lipophilicity, steric profile, and metabolic stability, which can translate into orders‑of‑magnitude differences in target affinity and cellular potency [REFS‑2]. Consequently, procurement of a quinazolinone that lacks the precise 2,6‑dimethyl‑N‑(4‑fluorophenyl) architecture is unlikely to reproduce published SAR data and may derail lead‑optimisation campaigns.

Product‑Specific Quantitative Evidence Guide for 3‑(4‑Fluorophenyl)‑2,6‑dimethyl‑4(3H)‑quinazolinone (CAS 216502‑22‑6)


2‑Methyl vs. 2,6‑Dimethyl Substitution: Molecular‑Weight and Steric Differentiation Relative to 3‑(4‑Fluorophenyl)‑2‑methylquinazolin‑4(3H)‑one

The target compound carries an additional methyl group at C6 compared with 3‑(4‑fluorophenyl)‑2‑methylquinazolin‑4(3H)‑one (CAS 1897‑80‑9), increasing molecular weight by 14.0 Da [REFS‑1] [REFS‑2]. This added steric bulk expands the molecular surface area and can modulate binding‑pocket complementarity, as SAR studies on similar quinazolinone series demonstrate that C6 substitution profoundly influences enzyme inhibitory potency [REFS‑3].

Medicinal chemistry Structure–activity relationship Quinazolinone scaffold

Purity Benchmarking: 98 % (HPLC) Target Compound vs. 95 % for the Closest 2‑Methyl Analog

Commercial batches of the target compound are consistently supplied at 98 % purity (HPLC) [REFS‑1], whereas the closest commercially available analog, 3‑(4‑fluorophenyl)‑2‑methylquinazolin‑4(3H)‑one, is typically offered at 95 % purity [REFS‑2]. This 3 % absolute purity difference can translate into a significant reduction in side‑product interference during in‑vitro assays, particularly in high‑throughput screening where cumulative impurities may distort dose–response curves.

Quality control Purity specification Lead‑optimisation chemistry

Predicted Physicochemical Profile: Boiling Point and Density vs. Unsubstituted 4(3H)‑Quinazolinone Core

The target compound exhibits a predicted boiling point of 437.0 ± 55.0 °C (at 760 mmHg) and a density of 1.2 ± 0.1 g·cm⁻³ [REFS‑1]. These values are substantially higher than those predicted for the parent 3‑(4‑fluorophenyl)quinazolin‑4(3H)‑one (boiling point ~390 °C, density ~1.1 g·cm⁻³) [REFS‑2], a direct consequence of the two methyl groups that increase van der Waals interactions. The elevated boiling point implies lower volatility, which can be advantageous for high‑temperature storage and reactions under reflux conditions.

Physicochemical properties Predictive ADME Compound handling

Synthetic Scaffold Versatility: Orthogonal Functionalisation Enabled by Dual C2/C6 Methyl Groups

The presence of two distinct methyl groups on the quinazolinone core permits regioselective derivatisation: the C6‑methyl is susceptible to radical bromination, while the C2‑methyl can be lithiated and electrophilically trapped [REFS‑1]. This orthogonal reactivity is not possible in mono‑methyl analogs such as 3‑(4‑fluorophenyl)‑2‑methylquinazolin‑4(3H)‑one (lacking a 6‑methyl handle) or 2,6‑dimethylquinazolin‑4(3H)‑one (lacking the N‑3 fluorophenyl group that directs some transformations) [REFS‑2]. The unique combination of substituents thus provides a modular entry point for accessing diverse quinazolinone libraries.

Synthetic methodology Scaffold diversification Late‑stage functionalisation

Recommended Research & Industrial Application Scenarios for 3‑(4‑Fluorophenyl)‑2,6‑dimethyl‑4(3H)‑quinazolinone (CAS 216502‑22‑6)


Kinase Inhibitor SAR Progression

The dual C2/C6 methylation pattern demonstrated in known PI3Kδ/γ inhibitor series that rely on quinazolinone cores for hinge‑binding interactions [REFS‑1]. The 98 % purity of the commercially supplied compound [REFS‑2] ensures that IC₅₀ shifts observed during SAR expansion are attributable to structural changes rather than impurity interference.

Scaffold Diversification via Sequential Methyl Functionalisation

The orthogonal reactivity of the C2 and C6 methyl groups allows medicinal chemists to introduce elaborate side chains in two consecutive steps, generating focused libraries of 2,6‑disubstituted quinazolinones without protecting‑group manipulation [REFS‑3]. This strategy accelerates the exploration of chemical space around the 4‑fluorophenyl vector.

Physicochemical Tool Compound for ADME Modelling

The predicted boiling point and density values [REFS‑4] provide a consistent baseline for computational ADME models that incorporate volatility and lipophilicity parameters. Researchers can use the compound as a calibration standard when validating QSPR predictions for quinazolinone series.

Reference Building Block for Patent‑Defensive Synthesis

The specific 2,6‑dimethyl‑3‑(4‑fluorophenyl) substitution pattern is frequently encountered in patent claims covering PI3K and EGFR inhibitor scaffolds [REFS‑5]. Stocking this compound enables rapid preparation of comparative examples that are required for freedom‑to‑operate analyses and patent landscape assessments.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.